Comparative Lipophilicity and Permeability: LogP and LogD Profiling of 2-Chloro vs. 4-Chloro Benzoylpiperidine Isomers
The ortho-chloro substitution in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid yields a higher XLogP3 value of 2.0 compared to 1.95 for the 4-chloro isomer, indicating greater lipophilicity [1]. This difference is amplified under physiological conditions, where the 2-chloro derivative demonstrates a logD (pH 7.4) of -1.25 versus -1.06 for the 4-chloro analog, reflecting a higher degree of ionization and distinct passive membrane permeability characteristics [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and Distribution Coefficient (LogD at pH 7.4) |
|---|---|
| Target Compound Data | XLogP3 = 2.0; LogD (pH 7.4) = -1.25 |
| Comparator Or Baseline | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 379724-54-6): XLogP3 = 1.95; LogD (pH 7.4) = -1.06 |
| Quantified Difference | ΔXLogP3 = +0.05; ΔLogD (pH 7.4) = -0.19 |
| Conditions | Predicted physicochemical properties using standard in silico models (XLogP3, ChemAxon logD). |
Why This Matters
This quantifiable difference in lipophilicity and pH-dependent distribution informs precise selection for experiments where cellular permeability and solubility are critical, enabling more accurate prediction of ADME properties compared to its 4-chloro counterpart.
- [1] Chembase. 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid. Chemical Properties Database. View Source
- [2] Chembase. 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid. Chemical Properties Database. View Source
